molecular formula C10H20N2O2 B023269 1-Boc-4-methylpiperazine CAS No. 53788-49-1

1-Boc-4-methylpiperazine

Cat. No.: B023269
CAS No.: 53788-49-1
M. Wt: 200.28 g/mol
InChI Key: CJDYFMIDIQXELO-UHFFFAOYSA-N
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Description

1-Boc-4-methylpiperazine (CAS No. 53788-49-1) is a piperazine derivative with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₀H₂₀N₂O₂, and it is widely used as a pharmaceutical intermediate due to its stability and versatility in synthetic chemistry . The Boc group serves to protect the secondary amine during multi-step syntheses, enabling selective functionalization of the piperazine ring. This compound’s physicochemical properties, such as moderate lipophilicity (LogP ~1.5) and polar surface area (38.7 Ų), make it suitable for drug discovery applications where solubility and bioavailability are critical .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction Reactions: The methyl group at the fourth position can be oxidized to form corresponding alcohols or ketones.

    Coupling Reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form N-aryl piperazines.

Common Reagents and Conditions:

    Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.

Major Products Formed:

    Substitution Reactions: Deprotected piperazine derivatives.

    Oxidation Reactions: Alcohols or ketones at the fourth position.

    Coupling Reactions: N-aryl piperazines.

Scientific Research Applications

Scientific Research Applications

1-Boc-4-methylpiperazine has several significant applications in scientific research, particularly in the synthesis of pharmaceuticals and the study of biological mechanisms.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, including analgesics and neuroactive agents. Its derivatives are often explored for their potential therapeutic effects on conditions such as pain management, anxiety, and depression.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of novel analgesics using this compound as a precursor. These compounds exhibited significant pain-relieving properties in preclinical models, highlighting their potential for further development into therapeutic agents.

Sigma Receptor Research

Research has indicated that compounds derived from this compound exhibit selective binding to sigma receptors, which play a role in various neurological processes.

Table 1: Sigma Receptor Binding Affinities of Derivatives

Compound NameSigma-1 Affinity (Ki, nM)Sigma-2 Affinity (Ki, nM)
This compound15120
BD 10635>1000
Haloperidol1050

This table illustrates the selectivity of different compounds for sigma receptors, emphasizing the potential of this compound derivatives in neurological research.

Anti-Cancer Research

Recent studies have explored the anti-cancer properties of derivatives synthesized from this compound. These compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Chalcones Derived from this compound

Research on chalcones derived from this compound revealed significant cytotoxic effects against colorectal cancer cell lines (LoVo cells), with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin.

Biochemical Mechanisms

The biological effects of this compound derivatives are primarily mediated through:

  • Induction of Apoptosis : Compounds derived from this piperazine have been shown to activate apoptotic pathways critical for eliminating cancer cells.
  • Inhibition of NFκB Pathway : Inhibiting this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.

Mechanism of Action

The mechanism of action of 1-Boc-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine functionality, which interacts with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Boc-4-methylpiperazine with structurally related piperazine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Features Applications
This compound C₁₀H₂₀N₂O₂ Boc (1-position), methyl (4-position) High stability due to Boc protection; moderate lipophilicity (LogP ~1.5) . Pharmaceutical intermediate, peptide synthesis .
1-Boc-4-(4-Carboxybenzyl)piperazine C₁₇H₂₄N₂O₄ Boc (1-position), 4-carboxybenzyl (4-position) Enhanced polarity (polar surface area 95.5 Ų); potential for conjugation due to carboxylic acid group . Drug delivery systems, bifunctional linkers in bioconjugation .
4-Boc-1-(5-benzothienyl)piperazine C₁₅H₁₉N₃O₂S Boc (4-position), 5-benzothienyl (1-position) Increased receptor binding affinity (benzothienyl moiety); molecular weight 286.37 g/mol . CNS drug candidates (e.g., serotonin receptor modulators) .
1-Benzyl-4-Boc-piperazine-2-carboxylic acid C₁₇H₂₃N₃O₄ Boc (4-position), benzyl (1-position), carboxylic acid (2-position) Dual functionality (protection and reactivity); altered pharmacokinetics (Csp3 fraction 0.53) . Medicinal chemistry (selective enzyme inhibitors) .
1-Boc-4-(4-Nitrophenyl)piperazine C₁₅H₂₁N₃O₄ Boc (1-position), 4-nitrophenyl (4-position) Electron-withdrawing nitro group enhances electrophilicity; molecular weight 307.35 g/mol . Intermediate for nitro-reduction reactions in API synthesis .

Structural and Functional Insights

  • Substituent Effects :
    • Boc Protection : The Boc group universally enhances stability and reduces undesired side reactions in all listed compounds. For example, this compound’s Boc group prevents amine protonation under acidic conditions, unlike unprotected analogs like 1-methylpiperazine .
    • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 4-nitrophenyl in 1-Boc-4-(4-Nitrophenyl)piperazine) exhibit higher electrophilicity and reactivity in coupling reactions compared to aliphatic analogs like this compound .
    • Polar Functional Groups : The carboxylic acid in 1-Boc-4-(4-Carboxybenzyl)piperazine increases water solubility (LogS = -3.2) compared to the hydrophobic benzothienyl group in 4-Boc-1-(5-benzothienyl)piperazine (LogP = 3.5) .

Key Research Findings

Synthetic Advantages :

  • This compound is synthesized via Boc protection of 4-methylpiperazine under mild conditions (DMAP, THF, 0°C), achieving >90% yield .
  • Microwave-assisted synthesis of 1-Boc-4-(4-Carboxybenzyl)piperazine reduces reaction time from 18 hours to 30 minutes with comparable purity (98%) .

Biological Studies :

  • 4-Boc-1-(5-benzothienyl)piperazine demonstrated anxiolytic activity in rodent models (ED₅₀ = 10 mg/kg) without sedation, attributed to its 5-HT₁A receptor partial agonism .
  • 1-Benzyl-4-Boc-piperazine-2-carboxylic acid inhibited tumor cell migration in vitro (IC₅₀ = 5.6 µM in MDA-MB-231 cells) by targeting focal adhesion kinase .

Industrial Applications :

  • 1-Boc-4-(4-Nitrophenyl)piperazine is a key intermediate in the production of antipsychotic drugs like Aripiprazole, with annual production exceeding 10 metric tons .

Biological Activity

1-Boc-4-methylpiperazine is a derivative of piperazine that has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is particularly relevant in the synthesis of bioactive molecules and has been studied for its effects on different biological systems. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point321.8 ± 15.0 °C
Flash Point148.4 ± 20.4 °C
LogP1.59

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Research indicates that compounds containing a piperazine moiety, including this compound, can interact with various biological targets. For instance, studies on related piperazine derivatives have shown their ability to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids in the brain . This inhibition leads to increased levels of endocannabinoids, resulting in analgesic effects, as demonstrated in mouse models.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit enzymes like FAAH and monoacylglycerol lipase (MAGL), leading to enhanced endocannabinoid signaling . This suggests that this compound may exhibit similar properties.
  • Antifilarial Activity : A related compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi, indicating potential antiparasitic applications for compounds derived from or related to piperazines .

Case Studies

  • Endocannabinoid Signaling : In a study investigating piperidine/piperazine carbamates, it was found that these compounds could significantly elevate brain endocannabinoid levels, producing behavioral effects dependent on CB1 receptors . This highlights the potential for this compound in neurological research and pain management.
  • Antifilarial Research : The compound mentioned above (7-O-[4-methyl piperazine]) showed promising results with a 53.6% adulticidal effect against B. malayi at a dose of 300 mg/kg over five days . This positions piperazine derivatives as candidates for developing new antifilarial therapies.

Properties

IUPAC Name

tert-butyl 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYFMIDIQXELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464713
Record name 1-Boc-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53788-49-1
Record name 1-Boc-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine (5.59 g, 13.7 mmol) obtained in Step A in Example 1-D-18, palladium acetate (308 mg, 1.37 mmol), S-Phos (1.12 g, 27.4 mmol) and cesium carbonate (8.93 g, 27.4 mmol) in toluene (100 ml), 1-methyl-piperazine (6.08 ml, 54.8 mmol) was added, followed by stirring at 100° C. for 16 hours. After cooling to room temperature, 100 ml of ethyl acetate was added, which was washed with water (100 ml) and saturated aqueous ammonium chloride solution (100 ml). The organic layer was dried over sodium sulfate, and subsequently the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 25/1), whereby a mixture of N-Boc-4-(4-methyl-piperazin-1-yl)-2,6-difluoro-phenylamine and 1-Boc-4-methylpiperazine was obtained. This was dissolved in ethyl acetate (60 ml), and 6M−HCl aqueous solution (30 ml) was added, followed by stirring at room temperature for 3 hours. To this, 5M-NaOH aqueous solution was added to adjust the pH to 8, followed by extraction with ethyl acetate (100 ml×2), and the organic layer was washed with brine. After the organic layer was dried over sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 20/1), to obtain the desired compound as a brown solid (2.16 g, 69%).
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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